1-Bromoisoquinoline

Overview

Description

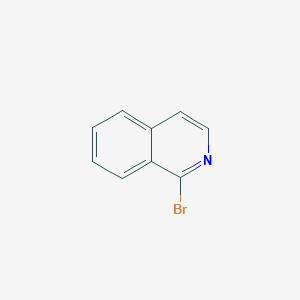

1-Bromoisoquinoline (C₉H₆BrN, MW 208.05) is a halogenated isoquinoline derivative widely used as a precursor in cross-coupling reactions and heterocyclic synthesis. It is synthesized via bromination of 2-methylisoquinolin-1(2H)-one using brominating agents such as HBr or dibromoisocyanuric acid, yielding moderate to good results (54–87%) . Its $ ^1H $-NMR spectrum (CDCl₃) displays aromatic proton signals at δ 7.50–8.45 ppm, characteristic of the isoquinoline backbone . The compound’s utility stems from its reactivity in Ullmann couplings, Suzuki–Miyaura reactions, and as a ligand precursor in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically takes place in a solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective bromination at the first position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromoisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction Reactions: Reduction of this compound can yield isoquinoline or other reduced derivatives, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination.

Organolithium or Grignard Reagents: Used for nucleophilic substitution.

Hydrogen Peroxide or Peracids: Used for oxidation.

Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4): Used for reduction.

Major Products:

Substitution Products: Various substituted isoquinolines.

Oxidation Products: Isoquinoline N-oxide derivatives.

Reduction Products: Isoquinoline and other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-Bromoisoquinoline serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, derivatives of this compound have been studied for their potential analgesic and anti-inflammatory properties. Research indicates that certain derivatives exhibit significant biological activity, suggesting their potential as lead compounds in drug discovery .

Case Study: Analgesic Activity

A study synthesized several 3-bromo isoquinoline derivatives and evaluated their biological activities, including analgesic effects. The results demonstrated that these compounds possess noteworthy analgesic and anti-inflammatory properties, making them candidates for further development as therapeutic agents .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research on brominated quinolin-4(1H)-ones, which include this compound derivatives, has revealed their effectiveness against drug-resistant bacterial strains. These studies focus on the ability of these compounds to interfere with quorum sensing in bacteria, potentially leading to new antibiotic strategies .

Material Science Applications

In material science, this compound is utilized as a building block for synthesizing novel materials with specific properties. Its ability to undergo various chemical transformations makes it valuable for developing advanced materials in electronics and photonics.

The biological activity of this compound derivatives can be attributed to their interaction with specific biological targets. For example, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Molecular docking studies confirm that these compounds bind effectively to target proteins, elucidating their mechanism of action .

Mechanism of Action

The mechanism of action of 1-bromoisoquinoline involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in diverse chemical reactions and form stable complexes with target molecules .

Comparison with Similar Compounds

1-Chloroisoquinoline

- Synthesis: Prepared analogously to 1-bromoisoquinoline using chlorinating agents (e.g., Cl₂ or HCl), with yields comparable to its bromo counterpart (moderate to good) .

- Reactivity: Less reactive than this compound in cross-couplings due to weaker C–Cl bond strength. For example, Ullmann coupling of 1-chloroisoquinoline requires Au-Pd nanochain catalysts to achieve 77% yield, whereas this compound achieves similar yields with simpler Ni/Pd catalysts .

- Applications: Primarily used in N-oxide derivatization (e.g., 1-chloroisoquinoline N-oxide) for asymmetric catalysis .

Data Table 1: Physical Properties

| Compound | Molecular Weight | $ ^1H $-NMR (CDCl₃, δ ppm) | Yield in Ullmann Coupling |

|---|---|---|---|

| This compound | 208.05 | 7.50–8.45 (m, 6H) | 30–77% |

| 1-Chloroisoquinoline | 163.60 | 7.47–8.48 (m, 6H) | 77% (with Au-Pd catalysts) |

5-Bromoisoquinoline

- Synthesis: Produced via electrophilic bromination of isoquinoline in sulfuric acid to minimize isomer formation (e.g., 8-bromoisoquinoline). Yields exceed 70% with optimized temperature control .

- Reactivity: The bromine at the 5-position alters electronic density, reducing efficiency in Suzuki–Miyaura couplings compared to this compound. For example, 5-bromoisoquinoline requires harsher conditions (e.g., microwave heating) for cross-coupling .

- Applications : Key intermediate in pharmaceuticals, such as kinase inhibitors .

Data Table 2: Reaction Efficiency

| Compound | Suzuki–Miyaura Yield (37°C) | Catalyst System |

|---|---|---|

| This compound | 92% | Pd/TPP in aqueous media |

| 5-Bromoisoquinoline | 63% (80°C required) | Microwave/Pd catalysts |

Fluorinated Analogs (1-Bromo-4-fluoroisoquinoline)

- Synthesis: Introduced via fluorination of this compound precursors or direct halogen exchange. CAS 1421517-86-3 (C₉H₅BrFN) .

- Reactivity: Fluorine’s electronegativity enhances lipophilicity and stabilizes intermediates in cross-couplings. However, steric effects at the 4-position reduce coupling yields compared to unsubstituted this compound .

- Applications : Explored in medicinal chemistry for improved metabolic stability .

Data Table 3: Substituent Effects

| Compound | Lipophilicity (LogP) | Suzuki–Miyaura Yield |

|---|---|---|

| This compound | 2.1 | 92% |

| 1-Bromo-4-fluoroisoquinoline | 2.5 | 78% |

Heterocyclic N-Oxides

- Synthesis: this compound N-oxide is prepared via oxidation with m-CPBA (59% yield), while 2-bromoquinoline N-oxide yields only 19% under similar conditions, highlighting positional sensitivity .

- Reactivity : N-Oxides exhibit enhanced solubility and ligand properties in Pd/Ru complexes, enabling asymmetric catalysis .

Key Research Findings

Catalyst Dependency: this compound outperforms chloro analogs in Ni/Pd-mediated couplings due to superior leaving-group ability .

Isomer Purity: Unlike 5-bromoisoquinoline, this compound avoids isomer contamination during synthesis, streamlining purification .

Fluorine Trade-offs : Fluorinated derivatives offer enhanced bioavailability but require tailored reaction conditions .

Biological Activity

1-Bromoisoquinoline is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound, characterized by a bromine atom at the first position of the isoquinoline ring, has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.06 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent. The compound's unique properties stem from the presence of the bromine atom, which can influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of isoquinoline, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound-3-carboxylic acid shows promising activity against various microbial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that isoquinoline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with key enzymes or receptors involved in disease pathways. For example, isoquinoline compounds have been noted to affect protein tyrosine phosphatases and other targets critical to cancer progression .

Case Studies and Research Findings

Recent literature highlights several case studies focusing on the biological activity of isoquinoline derivatives:

- Study on Anticancer Activity : A study published in Nature Products reported that specific isoquinoline derivatives showed selective inhibitory activity against protein tyrosine phosphatase CD45 with IC50 values ranging from 5.6 to 11.0 μM, indicating their potential as therapeutic agents in cancer treatment .

- Antimicrobial Studies : Research indicated that this compound-3-carboxylic acid exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromoisoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of isoquinoline derivatives using reagents like NBS (N-bromosuccinimide) or Br₂ under controlled conditions. Key variables include temperature (e.g., 0–25°C), solvent polarity (e.g., DCM vs. THF), and catalyst presence (e.g., Lewis acids). For purity, column chromatography with silica gel (hexane/EtOAc gradients) is standard. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of isoquinoline to brominating agent). Characterize intermediates using NMR (¹H/¹³C) and GC-MS to confirm regioselectivity .

Q. How can researchers validate the structural identity of this compound when spectral data conflicts with literature?

- Methodological Answer : Cross-validate using orthogonal techniques:

Compare experimental NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) with computational predictions (DFT-based NMR simulations).

Analyze high-resolution mass spectrometry (HRMS) for exact mass matching (theoretical m/z for C₉H₆BrN: 208.9684).

Replicate synthesis under literature conditions to isolate procedural discrepancies.

Contradictions may arise from solvent impurities or isomer formation; systematic variable isolation (e.g., solvent, temperature) is critical .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig reactions often stem from:

- Ligand effects : Bulky ligands (e.g., XPhos) may suppress β-hydride elimination in palladium-catalyzed systems.

- Substrate activation : Pre-activation via lithiation (e.g., LDA at −78°C) can enhance electrophilicity.

- Additive screening : Include silver salts (Ag₂CO₃) to stabilize reactive intermediates.

Design a factorial experiment varying ligands, bases, and additives, with kinetic monitoring (e.g., in situ IR) to identify rate-determining steps .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate:

Electrostatic potential maps to identify electron-deficient positions.

Transition state energies for possible pathways (e.g., C-1 vs. C-3 substitution).

Solvent effects via implicit models (e.g., PCM for DMF).

Validate predictions with kinetic isotope effect (KIE) studies and Hammett plots. Discrepancies between theory and experiment may indicate overlooked steric effects or solvent coordination .

Q. What experimental designs minimize byproduct formation during functionalization of this compound?

- Methodological Answer : Employ DoE (Design of Experiments) principles:

- Factors : Catalyst loading, temperature, solvent dielectric constant.

- Response variables : Yield, byproduct ratio (HPLC quantification).

Use a central composite design to model interactions and identify robust conditions. For example, reduced Pd catalyst (2 mol%) in DMAc at 80°C may suppress homocoupling. Include control reactions with deuterated analogs to trace hydrogen abstraction pathways .

Q. Data Analysis & Interpretation

Q. How should researchers address conflicting catalytic activity data for this compound-derived metal complexes?

- Methodological Answer :

Reproducibility checks : Replicate experiments with identical reagents (same batch numbers).

Microscopy/Spectroscopy : Use TEM/XPS to confirm metal nanoparticle size and oxidation states.

Statistical rigor : Apply Grubbs’ test for outlier removal and report confidence intervals (95% CI).

Contradictions may arise from trace moisture or ligand decomposition; include stability studies (TGA/DSC) for catalysts .

Q. What frameworks guide hypothesis-driven research on this compound’s biological targets?

- Methodological Answer : Use the PICO framework to structure inquiries:

- Population : Specific enzyme classes (e.g., kinases).

- Intervention : this compound derivatives with varied substituents.

- Comparison : Known inhibitors (e.g., staurosporine).

- Outcome : IC₅₀ values from fluorescence polarization assays.

Combine with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize targets .

Q. Ethical & Reporting Standards

Q. How to ensure reproducibility in synthetic procedures for this compound derivatives?

- Methodological Answer :

- Documentation : Report exact grades of solvents, catalysts, and purification methods (e.g., HPLC vs. recrystallization).

- Data deposition : Share raw NMR/MS files in repositories like Zenodo.

- Negative results : Publish unsuccessful routes (e.g., failed cross-couplings) to avoid redundant efforts.

Follow RSC guidelines for experimental detail granularity .

Q. What are the best practices for integrating contradictory findings into a review article on halogenated isoquinolines?

- Methodological Answer :

Categorize contradictions by source (methodological, analytical, or contextual).

Meta-analysis : Use forest plots to visualize effect size heterogeneity.

Expert consultation : Conduct Delphi surveys to weight evidence.

Highlight gaps using PRISMA diagrams and propose validation protocols .

Properties

IUPAC Name |

1-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWZASFPWWPUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348830 | |

| Record name | 1-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-71-4 | |

| Record name | 1-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.